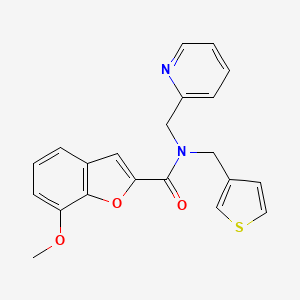

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

Descripción

“7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a methoxy group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a benzofuran core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name |

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-25-18-7-4-5-16-11-19(26-20(16)18)21(24)23(12-15-8-10-27-14-15)13-17-6-2-3-9-22-17/h2-11,14H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCVNLPINQWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

Catalyst Optimization: Using efficient catalysts to improve reaction yields.

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Carboxamides: Compounds with similar core structures but different substituents.

Methoxy-Substituted Aromatics: Compounds with methoxy groups attached to aromatic rings.

Pyridinyl and Thiophenyl Derivatives: Compounds containing pyridine or thiophene rings.

Uniqueness

“7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Actividad Biológica

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its neuroprotective effects, antioxidant properties, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is substituted with a methoxy group, a pyridine moiety, and a thiophene ring. These structural features contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 314.42 g/mol |

| IUPAC Name | 7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide |

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant neuroprotective effects. In particular, research conducted on a series of novel benzofuran derivatives, including those similar to 7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide, revealed their ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptor activation.

One study synthesized various derivatives and evaluated their neuroprotective activity using primary cultured rat cortical neurons. Among these derivatives, certain compounds exhibited protection against NMDA-induced excitotoxicity at concentrations as low as 30 μM, comparable to the established NMDA antagonist memantine .

Antioxidant Activity

The compound's antioxidant properties were assessed through in vitro assays. The evaluation involved measuring the ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that specific derivatives of benzofuran compounds displayed considerable antioxidant activity, which is crucial for preventing oxidative stress-related neuronal damage.

Study 1: Neuroprotection Against NMDA-Induced Damage

In a controlled experiment involving cultured rat cortical neurons, several benzofuran derivatives were tested for neuroprotective effects against NMDA-induced excitotoxicity. The study identified that compounds with specific substitutions at the R2 position showed enhanced protective effects:

| Compound | R2 Substitution | Neuroprotective Effect (μM) |

|---|---|---|

| 1f | -CH₃ | Comparable to memantine at 30 |

| 1j | -OCH₃ | Moderate protection |

| 1q | -Cl | Low protection |

This study highlighted the significance of structural modifications in enhancing neuroprotective efficacy .

Study 2: Antioxidant Evaluation

In another research initiative, the antioxidant activity of selected benzofuran derivatives was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings are summarized in the table below:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1a | 75 |

| 1c | 65 |

| 1f | 80 |

These results indicate that certain modifications can significantly enhance the antioxidant capacity of these compounds, suggesting their potential utility in therapeutic applications targeting oxidative stress .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction parameters be optimized?

Answer:

The synthesis of benzofuran carboxamide derivatives typically involves coupling substituted benzofuran-2-carboxylic acids with amine precursors under activating agents. A common approach includes:

- Step 1: Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or halides using catalysts like NaH in THF (e.g., as described for analogous benzofurans) .

- Step 2: Amide bond formation between the carboxylic acid and dual amines (pyridin-2-ylmethylamine and thiophen-3-ylmethylamine) using coupling reagents such as HATU or EDCI.

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature: Reactions are typically conducted at 0–25°C to avoid side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy:

- 1H/13C NMR identifies substituents (e.g., methoxy protons at ~3.8 ppm, pyridine/thiophene aromatic signals).

- 2D NMR (HSQC, HMBC) confirms connectivity between the benzofuran core and amide substituents.

- Mass Spectrometry (HRMS): Validates molecular weight (expected m/z ~407.12 for C₂₂H₂₁N₂O₃S).

- HPLC-PDA: Assesses purity (>95% recommended for biological studies).

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies often arise from assay conditions or off-target effects. Methodological strategies include:

- Dose-Response Curves: Test a wide concentration range (nM to μM) to identify true efficacy vs. toxicity.

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions, reducing false positives from indirect mechanisms.

- Serum Protein Binding Studies: Evaluate compound stability in serum albumin (e.g., via ultrafiltration as in ) to account for bioavailability differences .

Advanced: What computational approaches predict the pharmacokinetic and selectivity profile of this compound?

Answer:

- Lipophilicity (LogP): Calculated using software like MarvinSketch; values >3 suggest high membrane permeability but potential solubility challenges.

- Metabolic Stability: CYP450 inhibition/induction can be modeled via docking studies (e.g., using AutoDock Vina).

- Selectivity Screening: Molecular dynamics simulations against homologous receptors (e.g., kinase families) identify off-target risks. Substituents like the thiophene group may enhance selectivity due to steric effects .

Basic: What are the solubility and stability profiles under varying pH conditions?

Answer:

- Solubility:

- Aqueous: Poor solubility in water (common for lipophilic benzofurans); use co-solvents (DMSO ≤0.1% for in vitro studies).

- pH Dependence: Solubility increases in acidic buffers (pH 2–4) due to protonation of the pyridine nitrogen.

- Stability:

Advanced: How to design in vivo experiments to evaluate cognitive-enhancing effects?

Answer:

- Model Selection: Rodent models (e.g., Morris water maze for spatial memory) are standard.

- Dosing: Low doses (0.1–1 mg/kg) are recommended initially, as seen in structurally related procognitive benzo[b]thiophene carboxamides .

- Biomarkers: Measure hippocampal BDNF levels or acetylcholine esterase activity post-treatment.

- Control Experiments: Include vehicle and positive controls (e.g., donepezil) to validate assay robustness.

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

- Solvent Screening: Use high-throughput vapor diffusion (e.g., mixing with PEG 4000 in aqueous/organic mixtures).

- Derivatization: Introduce heavy atoms (e.g., bromine) via substituent modification to enhance diffraction.

- Temperature Gradients: Slow cooling (0.1°C/min) promotes crystal growth.

Basic: How to validate target engagement in cellular assays?

Answer:

- Knockdown/Overexpression Models: CRISPR/Cas9-mediated gene editing confirms target dependency.

- Fluorescent Probes: Conjugate the compound with BODIPY for live-cell imaging of target localization.

- Competition Assays: Co-treat with known inhibitors to assess binding specificity.

Advanced: What analytical methods quantify degradation products during stability testing?

Answer:

- LC-MS/MS: Identifies hydrolyzed products (e.g., free benzofuran-2-carboxylic acid or cleaved amines).

- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.

- Accelerated Stability Protocols: 40°C/75% RH for 3 months predicts shelf-life (ICH guidelines).

Advanced: How to optimize SAR for enhanced potency while minimizing toxicity?

Answer:

- Substituent Modulation:

- Pyridine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .

- Thiophene: Replace with furan or pyrrole to reduce hepatotoxicity risks.

- In Silico Toxicity Prediction: Tools like ProTox-II flag potential mutagenicity or cardiotoxicity.

- Parallel Synthesis: Generate a library of analogs with systematic substituent variations for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.